molecular formula C21H32O3 B11964444 17-Ethylenedioxy-androst-5-en-3beta-ol

17-Ethylenedioxy-androst-5-en-3beta-ol

Cat. No.: B11964444
M. Wt: 332.5 g/mol
InChI Key: SXXRMGBMPQWUTB-UHFFFAOYSA-N
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Description

5-Androsten-3beta-ol-17-one ethyleneketal: is a synthetic steroid derivative. It is a modified form of 5-Androsten-3beta-ol-17-one, where the ketone group at the 17th position is protected by an ethyleneketal group. This modification enhances the compound’s stability and alters its chemical properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Androsten-3beta-ol-17-one ethyleneketal typically involves the following steps:

    Starting Material: The synthesis begins with 5-Androsten-3beta-ol-17-one.

    Protection of the Ketone Group: The ketone group at the 17th position is protected by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of 5-Androsten-3beta-ol-17-one ethyleneketal follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Androsten-3beta-ol-17-one ethyleneketal involves its interaction with steroid receptors and enzymes. The compound can bind to androgen receptors, influencing gene expression and cellular functions. It may also be metabolized by enzymes such as 5-alpha-reductase and 3-beta-hydroxysteroid dehydrogenase, leading to the formation of active metabolites .

Comparison with Similar Compounds

Uniqueness: 5-Androsten-3beta-ol-17-one ethyleneketal is unique due to its ethyleneketal protection, which enhances its stability and alters its reactivity compared to its parent compound and other similar steroids. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

IUPAC Name

10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h3,15-18,22H,4-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXRMGBMPQWUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC45OCCO5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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